molecular formula C₁₉H₂₅BN₄O₅ B1155467 3-Hydroxy Bortezomib

3-Hydroxy Bortezomib

Numéro de catalogue: B1155467
Poids moléculaire: 400.24
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy Bortezomib, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₅BN₄O₅ and its molecular weight is 400.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

Mechanism of Action
3-Hydroxy Bortezomib functions primarily as a proteasome inhibitor, disrupting the degradation of proteins that regulate cell cycle and apoptosis. This leads to the accumulation of pro-apoptotic factors and the induction of cell death in cancer cells, particularly multiple myeloma and certain types of lymphoma .

Clinical Studies

  • Multiple Myeloma : Clinical trials have demonstrated that this compound exhibits enhanced efficacy compared to its parent compound. For instance, a study indicated that combining this compound with curcumin resulted in synergistic effects, significantly increasing apoptosis in multiple myeloma cells .
  • Solid Tumors : Preliminary results suggest potential benefits in treating solid tumors resistant to conventional therapies. The compound's ability to target the proteasome may help overcome resistance mechanisms observed with standard treatments .
Cancer Type Combination Therapy Outcome
Multiple MyelomaCurcuminIncreased apoptosis
Solid TumorsVarious chemotherapeuticsPotential enhancement of efficacy

Autoimmune Disorders

This compound has been investigated for its immunomodulatory effects in autoimmune diseases. By inhibiting the immunoproteasome, it can reduce inflammation and modulate immune responses.

Case Studies

  • Systemic Lupus Erythematosus (SLE) : Research has shown that patients with SLE treated with bortezomib exhibited significant reductions in disease symptoms and autoantibody levels. However, treatment duration is limited due to safety concerns such as neuropathy .
  • Neuromyelitis Optica : A case series indicated that bortezomib treatment led to improvements in clinical symptoms and reductions in antibody titers associated with the disease .
Autoimmune Disease Treatment Outcome
Systemic Lupus ErythematosusReduced symptoms and autoantibody levels
Neuromyelitis OpticaImproved clinical symptoms

Neurological Conditions

The application of this compound extends into neurology, particularly in treating refractory cases of encephalitis.

Clinical Observations

  • In a series involving patients with anti-NMDA receptor encephalitis, treatment with bortezomib resulted in partial recovery for some patients who were previously unresponsive to other therapies. Improvements were noted in consciousness levels and movement symptoms following treatment .

Propriétés

Formule moléculaire

C₁₉H₂₅BN₄O₅

Poids moléculaire

400.24

Synonymes

((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.